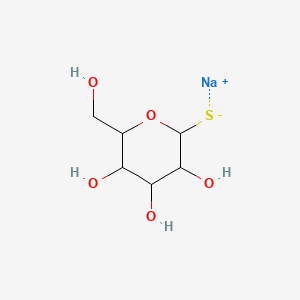
Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxy-methyl)tetrahydro-2H-pyran-2-thiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucopyranose, 1-thio-, monosodium salt: is a chemical compound with the molecular formula C6H11NaO5S. It is a derivative of glucose where a thiol group replaces the hydroxyl group at the first carbon position. This compound is known for its unique reactivity due to the presence of the thiol group, which allows it to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxy-methyl)tetrahydro-2H-pyran-2-thiolate typically involves the reaction of glucose with a thiol reagent under controlled conditions. One common method is the reaction of glucose with hydrogen sulfide in the presence of a base, such as sodium hydroxide, to form the thiol derivative. The reaction is carried out in an aqueous medium at a temperature range of 25-50°C.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Glucopyranose, 1-thio-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Alpha-D-Glucopyranose, 1-thio-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studying thiol-based reactions and mechanisms.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxy-methyl)tetrahydro-2H-pyran-2-thiolate involves its reactivity due to the thiol group. The thiol group can form covalent bonds with various molecular targets, including proteins and enzymes. This reactivity allows it to modify the activity of these targets, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Alpha-D-Glucopyranose: The parent compound, differing by the presence of a hydroxyl group instead of a thiol group.
Beta-D-Glucopyranose: An isomer with a different configuration at the anomeric carbon.
1,4-Dithio-alpha-D-glucopyranose: A compound with two thiol groups at positions 1 and 4.
Uniqueness: Alpha-D-Glucopyranose, 1-thio-, monosodium salt is unique due to the presence of the thiol group, which imparts distinct reactivity and properties compared to its hydroxyl-containing counterparts. This uniqueness makes it valuable in various chemical and biological applications, particularly in studying thiol-based reactions and mechanisms.
Properties
CAS No. |
62778-20-5 |
|---|---|
Molecular Formula |
C6H11NaO5S |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
sodium;(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |
InChI |
InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1 |
InChI Key |
VKPBZIVFRYLHPT-WYRLRVFGSA-M |
SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)[S-])O)O)O)O.[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


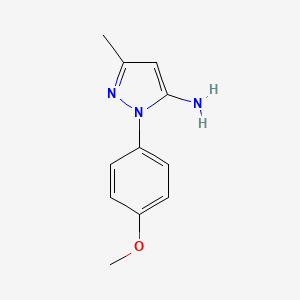
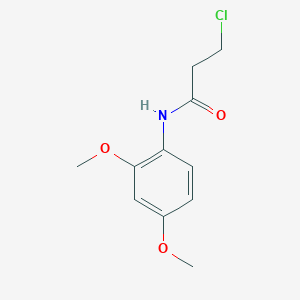

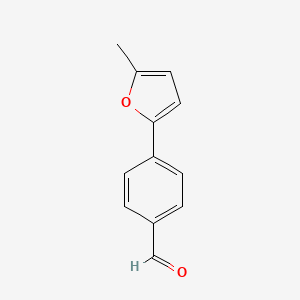
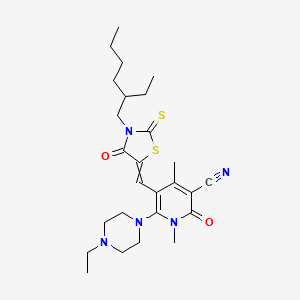
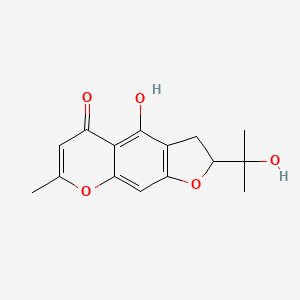
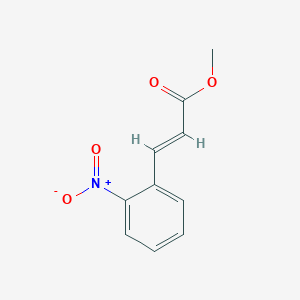
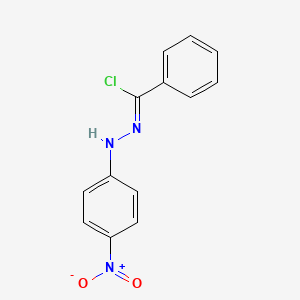
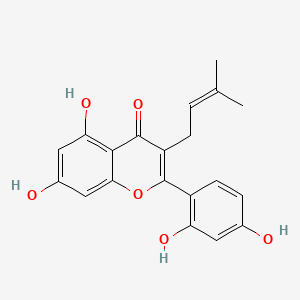


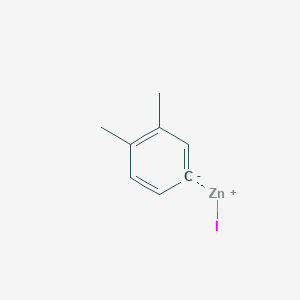
![Tris[bis(trimethylsilyl)amino]scandium](/img/structure/B1598865.png)

